Prionoid C

Description

Definition of Cellular Prionoid Proteins (Prionoid C) in the Context of Protein Misfolding

Cellular prionoid proteins are defined by their ability to adopt at least one pathological conformation distinct from their native state. This misfolded conformation can then induce the misfolding of other, normally folded proteins of the same type through a templating mechanism wikipedia.orgnih.gov. This process often leads to the formation of insoluble protein aggregates, frequently rich in β-sheet structures, such as amyloid fibrils wikipedia.orgnih.govrjptonline.org. These aggregates can accumulate both inside and outside cells, contributing to cellular dysfunction and death wikipedia.org.

The misfolding and aggregation process is a core element of many neurodegenerative conditions, including Alzheimer's Disease (AD), Parkinson's Disease (PD), Huntington's Disease (HD), and Amyotrophic Lateral Sclerosis (ALS) wikipedia.orgrjptonline.org. Proteins implicated in these diseases, such as amyloid β (Aβ), tau, alpha-synuclein, and TAR DNA-Binding Protein 43 (TDP-43), are often cited as examples of cellular prionoids due to their observed misfolding and aggregation behaviors nih.govnih.govguidetopharmacology.org. The templating function of misfolded prionoid proteins is proposed to be facilitated by the exposure of hydrophobic amino acid side chains that are normally buried within the protein's interior wikipedia.org.

Detailed research findings highlight the role of specific domains, such as the C-terminal low-complexity domain (PLD) in TDP-43, in facilitating pathological aggregate formation wikipedia.org. Mutations in these regions can increase the propensity for aggregation and toxicity wikipedia.org. Studies have also observed the presence of "conformational strains" in aggregates of prionoid proteins like Aβ, tau, alpha-synuclein, and TDP-43, leading to varied pathological effects despite similar aggregate structures wikipedia.org. The disruption of the balance between protein production and degradation, particularly through the autophagy-lysosome pathway, is considered a core issue in prionoid pathologies, as many prionoid aggregates are resistant to degradation wikipedia.org.

Distinction Between Prionoid and Prion Phenomena in Biological Systems

While cellular prionoid proteins share fundamental characteristics with prions, such as misfolding, aggregation, and the ability to seed the misfolding of native proteins, a key distinction lies in their transmissibility. Classical prions, specifically the misfolded form of the cellular prion protein (PrPSc), are defined as infectious agents responsible for Transmissible Spongiform Encephalopathies (TSEs), capable of transmitting disease between individuals under natural conditions nih.govnih.govnih.govnih.govnih.govresearchgate.netebi.ac.uk. This inter-individual transmissibility is a defining feature of prions nih.govnih.govnih.govresearchgate.netresearchgate.netplantsjournal.com.

In contrast, cellular prionoid proteins, although capable of propagating their misfolded conformation within cells and tissues (often referred to as "prion-like spread" or "seeding"), have generally not demonstrated this level of natural infectivity or transmissibility between organisms nih.govnih.govresearchgate.netresearchgate.netplantsjournal.com. The term "prionoid" is often used to describe these protein aggregates for which inter-individual transmissibility has not been demonstrated nih.govplantsjournal.com.

The distinction is significant because the biological processes governing the natural transmission of bona fide prions between organisms, including mechanisms to bypass the immune system and reach the central nervous system, appear to be unique to these agents nih.gov. While experimental studies have shown that aggregates of some prionoid proteins can induce pathology when inoculated into animal models, rigorous evidence for their natural transmission between individuals in the same manner as prions is largely missing researchgate.netresearchgate.netplantsjournal.com. Therefore, despite sharing common mechanisms of misfolding and propagation, classical prions and cellular prionoids are distinguished by the criterion of natural infectivity and transmissibility ebi.ac.uknih.gov.

Evolution of the Prionoid Concept and its Academic Significance

The concept of prionoids has evolved from the foundational work on prions, which initially focused on the protein-only infectious agent responsible for TSEs nih.govnih.govresearchgate.netmycocentral.eu. As research into neurodegenerative diseases progressed, it became evident that the aggregation and spread of misfolded proteins were common features across many conditions, including AD, PD, and ALS wikipedia.orgrjptonline.orgmycocentral.eu. The observation that these diverse proteins exhibited behaviors analogous to prions, such as templated misfolding and propagation within the nervous system, led to the expansion of the "prion" concept to include these "prion-like" or "prionoid" phenomena nih.govnih.govmycocentral.eumdpi.com.

The academic significance of the prionoid concept lies in its potential to provide a unifying framework for understanding the pathogenesis of a broad spectrum of protein misfolding disorders wikipedia.orgnih.govmycocentral.eu. By highlighting shared mechanisms of protein misfolding, aggregation, and propagation, the prionoid concept facilitates comparative research and the identification of common therapeutic targets ebi.ac.uknih.gov.

Furthermore, the concept has expanded beyond purely pathological contexts. Emerging evidence suggests that some proteins with prion-like domains can play functional roles in biological processes, such as memory formation in yeast and potentially in mammals researchgate.netplantsjournal.com. This evolution underscores the broader significance of understanding protein conformation and its ability to propagate, extending the relevance of the prionoid concept to normal cellular function and epigenetic phenomena researchgate.netneobioscience.com. The ongoing research into cellular prionoid proteins continues to deepen our understanding of protein homeostasis, misfolding, and their implications for both health and disease nih.gov.

Proteins Mentioned as Examples of Cellular Prionoids

| Protein Name | PubChem CID (Notes) |

| TDP-43 | CID not applicable for the full protein; CIDs exist for related small molecules. |

| Tau protein | CID 138454865 (fragment 592-597); CIDs exist for other fragments and inhibitors. |

| Alpha-synuclein | CID 10307709 |

| Amyloid-beta (Aβ) | CID 16131051 (fragment 17-42); CID 57339250 (fragment 1-40); CIDs exist for others. |

| p53 protein | CID not applicable for the full protein; CIDs exist for related small molecules. |

| TIA1 protein | CID not applicable for the full protein. |

| Huntingtin | CID not applicable for the full protein; CIDs exist for related small molecules. |

| Ataxin-1 | CID not applicable for the full protein. |

Note: PubChem CIDs are primarily assigned to chemical compounds. For large proteins like those listed, CIDs may exist for specific fragments, related small molecules, or as identifiers within the PubChem Protein database, rather than a single CID for the entire protein or its misfolded state.

Structure

3D Structure

Properties

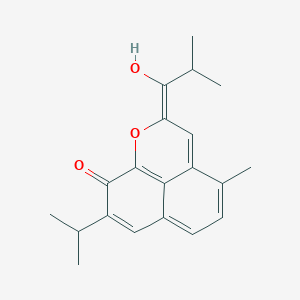

IUPAC Name |

(3Z)-3-(1-hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O3/c1-10(2)14-8-13-7-6-12(5)15-9-16(18(21)11(3)4)23-20(17(13)15)19(14)22/h6-11,21H,1-5H3/b18-16- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCYKWVCBJEWAS-VLGSPTGOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C2C=C(C(=O)C3=C2C1=CC(=C(C(C)C)O)O3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C2C=C(C(=O)C3=C2C1=C/C(=C(\C(C)C)/O)/O3)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Biology and Conformation of Cellular Prionoid Proteins Prionoid C

Primary Structural Determinants Influencing Prionoid Conformation

The final three-dimensional structure of Prionoid C is dictated by its primary amino acid sequence and several key post-translational modifications (PTMs). nih.govingentaconnect.com These determinants collectively ensure the protein adopts its correct native fold.

The primary structure, or the linear sequence of amino acids, is highly conserved among mammals. wikipedia.orgnih.gov The unprocessed polypeptide chain is typically around 253 amino acids long. wikipedia.org However, it undergoes several modifications to reach its mature form of about 208-210 amino acids. wikipedia.orgcas.cn These modifications include the cleavage of an N-terminal signal peptide and the removal of a C-terminal segment, which is replaced by a GPI anchor that tethers the protein to the outer leaflet of the cell membrane. researchgate.netresearchgate.net

Several PTMs are crucial for the structural integrity and conformation of this compound:

Disulfide Bond: A single intramolecular disulfide bond forms between two cysteine residues (Cys179 and Cys214 in human this compound), covalently linking what will become α-helix 2 and α-helix 3. wikipedia.orgresearchgate.net This bond is essential for stabilizing the globular C-terminal domain of the protein. researchgate.net

N-linked Glycosylation: this compound has two conserved sites for N-linked glycosylation, typically at asparagine residues Asn181 and Asn197 in humans. wikipedia.orgingentaconnect.comresearchgate.net The attachment of complex carbohydrate chains at these sites can influence the protein's conformation and stability. ingentaconnect.com

GPI Anchor: The C-terminal GPI anchor not only secures the protein to the cell membrane but is also integral to the transmission of conformational changes. wikipedia.org

These covalent modifications work in concert with the intrinsic properties of the amino acid sequence to guide the folding of this compound into its specific, functional three-dimensional shape. nih.gov

Native Secondary and Tertiary Structure Characterization of this compound

The mature this compound protein is characterized by two distinct domains: a largely unstructured N-terminal region and a well-defined, globular C-terminal domain. researchgate.netnih.govnih.gov This dual architecture has been elucidated primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

The native, cellular conformation of this compound is distinguished by its high α-helical content, which is concentrated in its C-terminal globular domain. cas.cn Spectroscopic analyses, such as Fourier-transform infrared (FTIR) and circular dichroism, have quantified this, showing that this compound is composed of approximately 42% α-helix and has a negligible amount of β-sheet structure (around 3%). nih.gov

This globular domain consistently features three α-helices and a short, two-stranded antiparallel β-sheet. cas.cnnih.govnih.gov The specific locations of these secondary structural elements are highly conserved across species.

| Secondary Structure | Typical Residue Range (Murine this compound) | Typical Residue Range (Rabbit this compound) |

|---|---|---|

| β-Strand 1 | 128-130 | 128-130 |

| α-Helix 1 | 143-153 | 144-153 |

| β-Strand 2 | 160-162 | 160-162 |

| α-Helix 2 | 171-192 | 173-186 |

| α-Helix 3 | 199-226 | 199-227 |

Data sourced from multiple studies on mammalian prion proteins. cas.cnnih.gov

A defining feature of this compound's structure is its significant flexibility and plasticity. The entire N-terminal half of the protein (residues ~23-120) is intrinsically disordered, lacking a defined secondary or tertiary structure under physiological conditions. cas.cnnih.gov This flexible region is a hub for interactions with a wide range of molecular partners. nih.gov

Beyond the unstructured N-terminus, the globular domain also exhibits remarkable structural plasticity, particularly in a specific surface loop. worldscientific.comuzh.chpnas.org The loop connecting the second β-strand and the second α-helix (the β2-α2 loop, spanning residues ~165-175) is not static but exists in a dynamic equilibrium between two distinct conformations: a 3₁₀-helix turn and a type I β-turn. pnas.orgnih.govnih.gov This local conformational polymorphism is a conserved feature across mammalian species and is believed to be crucial for the protein's function and its propensity for misfolding. worldscientific.compnas.orgnih.gov

Conformational Landscapes and Transitions of this compound

The inherent structural plasticity of this compound means it does not exist as a single, rigid structure but rather as an ensemble of interconverting conformers, a concept described as a conformational landscape. nih.govnih.gov The most studied feature of this landscape is the dynamic equilibrium within the β2-α2 loop, which can shift between the 3₁₀-helical turn and the type I β-turn structures. pnas.org The exchange between these forms can be slow enough under certain conditions to broaden NMR signals, making the loop appear "disordered" in some structural studies. nih.gov Factors such as oxidative stress can also alter this landscape, promoting the formation of molecular assemblies. nih.gov

The most critical and devastating conformational transition is the conversion of the α-helix-rich this compound into its pathological, β-sheet-rich isoform. nih.govresearchgate.net This transition is the central event in the pathogenesis of prion diseases. nih.gov It involves a dramatic structural rearrangement where the β-sheet content increases from ~3% to over 40%, while the α-helix content decreases significantly. nih.gov This conversion is thought to involve the refolding of one or more of the native α-helical regions into intermolecular β-sheets, which then serve as a template for the conversion of more this compound molecules. nih.govresearchgate.net

Sequence Elements and Motifs Driving Conformational Propensity

Specific amino acid sequences and motifs within the primary structure of this compound are known to be key drivers of its folding, stability, and propensity to undergo conformational transitions.

| Motif/Region | Typical Residue Range (Human) | Function/Influence |

|---|---|---|

| Octapeptide Repeats (OR) | ~51-90 | A series of four to five glycine-rich repeats (PHGGGWGQ) that bind metal ions (e.g., Cu²⁺, Zn²⁺) and modulate folding and stability. researchgate.netnih.govmdpi.com |

| Conversion-Essential Region | ~90-140 | A broad region identified as essential for the conformational conversion to the pathogenic isoform. researchgate.net |

| Hydrophobic Domain | ~110-135 | A highly conserved hydrophobic tract. researchgate.net |

| Key Conversion Residues | 136, 137, 139 | Specific residues (Arg, Pro, Ile) that, when mutated, can halt the conversion process. nih.gov |

| β2-α2 Loop | ~165-175 | Exhibits dynamic conformational equilibrium critical to protein plasticity. pnas.orgnih.gov |

| Tyr169 (murine) | 169 | A key residue within the β2-α2 loop that is critical for maintaining its dynamic equilibrium. pnas.org |

The octapeptide repeat (OR) region in the flexible N-terminus consists of four or five tandem repeats of the sequence PHGGGWGQ. nih.govnih.gov This domain binds divalent metal ions, and the number of repeats can influence the protein's structural stability and the morphology of amyloid fibrils it may form. nih.govmdpi.com While not part of the protease-resistant core of the misfolded protein, the OR domain plays a significant modulatory role in the conversion process. nih.govnih.gov

Molecular Mechanisms of Prionoid C Conformational Conversion and Aggregation

Initiation of Prionoid Conversion from Prionoid C

Factors Inducing Misfolding and Partial Unfolding

The transition of this compound to an aggregation-prone state can be induced by factors that disrupt its structural stability, leading to partial or complete unfolding of the polypeptide chain. Small perturbations in protein structure can expose hydrophobic surfaces that are normally buried within the protein's core, promoting aggregation vlabs.ac.in.

Several factors have been identified that can induce protein misfolding and unfolding, which are applicable to the initiation of this compound conversion:

Genetic Mutations: Alterations in the amino acid sequence of a protein can directly affect its folding pathway and stability, increasing the propensity for misfolding and aggregation bmglabtech.com. While this compound is described as a chemical compound, analogous structural variations or modifications could similarly impact its conformational stability.

Problems with Synthesis: Errors during the synthesis process that lead to an incorrect sequence or structure can result in misfolded proteins wikipedia.org.

Environmental Stresses: External conditions can significantly influence protein conformation and stability bmglabtech.compipebio.com. Extreme temperatures, deviations in pH, and oxidative stress are well-known inducers of protein unfolding and aggregation vlabs.ac.inwikipedia.orgnumberanalytics.com. Elevated temperatures can weaken non-covalent interactions stabilizing the native structure, while pH changes can alter the protonation state of residues, affecting electrostatic interactions vlabs.ac.inwikipedia.org. Oxidative stress, often caused by reactive oxygen species, can chemically modify amino acid residues, altering protein conformation and promoting aggregation avantorsciences.commdpi.com.

Aging: Over time, the cellular protein homeostasis network can become overwhelmed by the accumulation of oxidative stress and damage, leading to widespread protein aggregation nih.gov.

Post-Translational Modifications (PTMs): Modifications such as phosphorylation or glycosylation can impact protein folding and stability, potentially promoting misfolding bmglabtech.comavantorsciences.com.

Chaperone Dysfunction: Molecular chaperones assist in proper protein folding and prevent aggregation. Dysfunction or overwhelm of these systems can lead to the accumulation of misfolded proteins wikipedia.orgnih.gov.

Imbalances in Proteostasis: The cellular network maintaining protein homeostasis can be disrupted, leading to an accumulation of misfolded proteins bmglabtech.com.

Mechanical Stress: Forces such as shear stress can disrupt protein structure and promote aggregation vlabs.ac.inavantorsciences.com.

Interactions with Surfaces: Biological surfaces, such as membranes, can influence protein conformation and may induce unfolding or misfolding mdpi.com.

These factors can lead to the exposure of hydrophobic regions or aggregation-prone segments within the this compound structure, making it susceptible to intermolecular interactions and the formation of initial aggregates vlabs.ac.inkuleuven.be.

Role of Environmental Cues in Conversion

Environmental cues play a crucial role in modulating the conformational landscape of this compound and influencing its conversion to an aggregation-prone state. Beyond the stress factors mentioned above, solution conditions and the presence of other molecules in the environment can impact aggregation pathways pipebio.com.

Environmental factors influencing protein aggregation, and thus potentially this compound conversion, include:

Temperature: Fluctuations or extreme temperatures can destabilize the native structure and promote unfolding pipebio.comavantorsciences.com.

pH: Deviations from the optimal pH can alter the charge distribution on the compound, affecting its solubility and propensity to aggregate pipebio.comavantorsciences.com.

Ionic Strength: Changes in salt concentration can disrupt electrostatic interactions and influence protein-protein interactions and aggregation pipebio.comavantorsciences.com.

Presence of Ligands or Ions: Specific molecules or ions in the environment can bind to the protein and either stabilize or destabilize its structure, thereby affecting aggregation vlabs.ac.in.

Interfaces: The presence of air-water or solid-liquid interfaces can catalyze protein unfolding and aggregation pipebio.comavantorsciences.com.

Macromolecular Crowding: The high concentration of macromolecules within the cellular environment can affect protein conformation and aggregation mdpi.com.

These environmental cues can shift the equilibrium towards partially folded or misfolded states of this compound, increasing the concentration of aggregation-prone conformers and initiating the aggregation cascade mdpi.com.

Nucleation and Seeding in Prionoid Assembly

Following the initiation of misfolding, the aggregation of this compound proceeds through a nucleation-dependent polymerization mechanism nih.govnih.gov. This process involves the formation of a stable nucleus or seed, which then recruits and converts soluble monomers into the aggregated form.

Formation of Seed Structures

The formation of a stable seed is a critical step in the aggregation of this compound. This nucleation phase is often thermodynamically unfavorable and progresses slowly until a minimum stable oligomeric unit is formed researchgate.net. Seeds are defined as small aggregate structures, often oligomers or small fibril fragments, that can induce the conformational conversion of soluble monomers nih.govresearchgate.net.

Characteristics and mechanisms of seed formation include:

Self-Assembly of Misfolded Monomers: Misfolded or partially unfolded this compound monomers can associate with each other through exposed hydrophobic regions and hydrogen bonding to form initial aggregates vlabs.ac.inpipebio.com.

Overcoming a Kinetic Barrier: The formation of the initial nucleus requires overcoming a kinetic barrier, resulting in a lag phase observed in aggregation kinetics nih.govnih.gov.

Minimum Stable Unit: Seeds represent a stable nucleus composed of polymerized proteins that can promote further fibril formation nih.gov.

Structural Features: Misfolded prionoid proteins, including the aggregated forms that constitute seeds, are often enriched in β-sheet structures smw.chnih.gov. These β-sheets are a hallmark of amyloid aggregates nih.govportlandpress.com.

Once formed, these seed structures act as templates, significantly accelerating the aggregation process by providing a pre-formed structure to which soluble this compound can bind and undergo conformational conversion nih.govukri.org.

Template-Directed Misfolding of this compound

A key feature of prionoid behavior is the ability of the misfolded, aggregated form to act as a template, inducing the conformational change of the normal, soluble form nih.govnumberanalytics.com. In the case of this compound, once a seed structure is present, it can recruit soluble this compound monomers and facilitate their conversion to the misfolded, β-sheet rich conformation smw.chsmw.ch.

The process of template-directed misfolding involves:

Interaction with the Seed: Soluble this compound interacts with the pre-existing seed structure numberanalytics.comresearchgate.net.

Conformational Change: The seed imposes a conformational change on the soluble monomer, inducing it to adopt the misfolded, aggregation-prone conformation smw.chresearchgate.net. This conversion often involves an increase in β-sheet content smw.chsmw.ch.

Incorporation into the Aggregate: The newly converted misfolded monomer is then incorporated into the growing aggregate structure researchgate.netunivr.it.

Propagation: This process perpetuates the misfolding, as the enlarged aggregate can continue to recruit and convert more soluble monomers kuleuven.beresearchgate.net.

This template-directed mechanism allows for the efficient amplification of the misfolded conformation and the rapid growth of aggregates once nucleation has occurred nih.govnih.gov. The efficiency of this process can be influenced by the concentration of soluble this compound monomers and the number of available seeds nih.gov.

Cellular Biology of Prionoid C Propagation and Homeostasis

Intracellular Trafficking and Localization of Prionoid C

Intracellular trafficking plays a crucial role in the fate of this compound. Misfolded prionoid proteins can mislocalize into aberrant cellular compartments. frontiersin.org For instance, in some neurodegenerative conditions linked to prionoids like TDP-43 and FUS, these proteins mislocalize from the nucleus to the cytoplasm. frontiersin.org

The trafficking of prionoid species can involve various cellular pathways. For example, the cellular prion protein (PrPC) misfolds into the disease-associated form (PrPSc), which accumulates primarily in endo-lysosomal vesicles in infected cells. researchgate.net Newly formed PrPSc can be trafficked to lysosomes following retrograde transport, with evidence suggesting trafficking through the trans-Golgi network as a major route. researchgate.netnih.gov Studies on other prionoids, such as misprocessed Aβ forms and mutant PrP, indicate their export via the conventional secretory pathway, while cytoplasmic or nuclear prionoids like α-synuclein, tau, TDP-43, FUS, and SOD1 may utilize unconventional secretory pathways for extracellular release. oup.com

Mechanisms of this compound Quality Control and Degradation

Cells possess innate quality control mechanisms to handle misfolded proteins and prevent or clear aggregates. frontiersin.orgfrontiersin.org These systems are crucial for maintaining proteostasis. frontiersin.orgnih.gov However, in the context of prionoid pathologies, a disruption in this balance can occur, leading to the accumulation of misfolded proteins that overwhelm degradation pathways. frontiersin.org

Role of Chaperone Systems in Maintaining this compound Integrity

Molecular chaperones are key components of the cellular protein quality control system. nih.govmdpi.com They assist in the folding of newly synthesized proteins, inhibit and reverse misfolding and aggregation, and facilitate the degradation of terminally misfolded proteins, thereby maintaining cellular proteostasis under physiological and stress conditions. nih.gov Chaperones recognize hydrophobic motifs exposed in misfolded proteins. nih.gov

Specific chaperone systems have been implicated in interacting with prionoids. For example, Hsp104, a disaggregase chaperone, is crucial for the propagation of many yeast prions by fragmenting aggregates into smaller "propagons" that can be partitioned to daughter cells. nih.govelifesciences.org The Hsp70 and Hsp40 chaperone systems also play significant roles, assisting Hsp104 in aggregate disassembly. mdpi.com The constitutively expressed HSC70, along with HSPB1 and HSPB5, can bind to aggregates like α-synuclein fibrils, and this binding can reduce toxicity. nih.gov Chaperones can interfere with early nucleation and fibril elongation and even depolymerize mature fibrils through the cooperative action of HSC70, DNAJB1, and Hsp110-type NEFs. nih.gov

The interaction between chaperones and prionoids is complex; while they are essential for maintaining proteostasis and clearing misfolded proteins, some chaperones, like Hsp104 in yeast, are also required for the propagation of certain prion variants. nih.govnih.gov

Autophagic-Lysosomal Pathway in Aggregate Clearance

The autophagy-lysosomal pathway is a primary mechanism by which cells degrade misfolded proteins and damaged organelles. frontiersin.orgwikipedia.org Macroautophagy, a key subset of this pathway, involves the sequestration of cytoplasmic material into autophagosomes that then fuse with lysosomes for enzymatic degradation. frontiersin.orgwikipedia.org

This pathway is crucial for the clearance of prionoid aggregates. frontiersin.orgresearchgate.net Studies have shown that inhibition of autophagy can lead to the accumulation of aggregates and symptoms similar to those seen in prionoid-related neurodegenerative diseases. frontiersin.org While the autophagy-lysosomal pathway is a key degradative route, prionoid proteins can sometimes persist despite its activity, potentially contributing to a shift towards a neurotoxic environment. frontiersin.org Lysosomes, in particular, play a critical role in the degradation of aggregates like those formed by Tau protein. uc.pt Increasing lysosomal biogenesis, for instance, can lead to reduced aggregate levels. uc.pt

Ubiquitin-Proteasome System in Prionoid Processing

The ubiquitin-proteasome system (UPS) is another major intracellular degradation pathway responsible for the turnover of many cellular proteins, including misfolded or damaged ones. frontiersin.orgnih.govmdpi.com Proteins are marked for proteasomal degradation by the covalent attachment of ubiquitin through a cascade involving E1, E2, and E3 enzymes. nih.govmdpi.comcellsignal.com Polyubiquitination typically targets proteins for degradation by the 26S proteasome. cellsignal.com

The UPS contributes to the processing and degradation of prionoid proteins. frontiersin.orgfrontiersin.org Pharmacological inhibition of proteasome activity has been shown to result in the accumulation of cytosolic aggregates of protease-resistant prion protein, which are rich in ubiquitin. frontiersin.org Conversely, inhibiting negative regulators of the proteasome can reduce the intracellular content of pathological prion protein. frontiersin.org In some neurodegenerative diseases involving mutant proteins, the accumulation of these proteins can overload the UPS, contributing indirectly to the disease process. nih.gov

Cell-to-Cell Propagation of Prionoid Aggregates

A defining characteristic of prionoids is their ability to spread from cell to cell, contributing to the progression of pathologies. frontiersin.orgnih.govnih.govsmw.chsmw.chnih.govnih.govhud.ac.uknih.gov This propagation often involves the self-replication of the pathological conformation and the seeding of native proteins in neighboring cells. nih.govsmw.ch While the precise mechanisms can vary depending on the specific prionoid, the general principle involves the release of aggregates from a "donor" cell and their uptake by a "recipient" cell. nih.govnih.gov

Studies have demonstrated the cell-to-cell transmission of various prionoids, including α-synuclein, amyloid β (Aβ), and tau. smw.chnih.gov This spreading is believed to contribute to the characteristic pattern of pathological inclusion progression observed in neurodegenerative diseases. nih.govnih.gov

Release Mechanisms of Prionoid Species from Donor Cells

The release of this compound species from donor cells into the extracellular space is a critical step in cell-to-cell propagation. Several mechanisms have been proposed and studied for the release of prionoids and protein aggregates.

One mechanism involves exocytosis, where aggregates or oligomers are released into the extracellular space within vesicles. frontiersin.orgnih.govfrontiersin.org This can occur in normal cells but may be accelerated under pathological conditions. frontiersin.org Another pathway is the release of aggregates following cell death. frontiersin.orgnih.gov These released aggregates can persist in the extracellular environment and be taken up by neighboring cells. frontiersin.orgnih.gov

Extracellular vesicles, such as exosomes, have been implicated in the transport of prionoids. nih.govnih.govnih.gov For example, microglia have been found to package defective tau proteins into exosomes, which can then transport these proteins between brain areas. nih.gov Similarly, α-synuclein aggregates can be released through their association with exosomes. mdpi.com

Non-classic secretory pathways, including both passive and active mechanisms, have also been proposed for the release of prionoids. mdpi.com Passive mechanisms might include diffusion through compromised cell membranes, while active mechanisms could involve specific protein-mediated translocation. mdpi.com The misfolded-associated protein secretion (MAPS) pathway has been suggested to preferentially export aberrant cytosolic proteins, involving the recruitment of misfolded proteins to the ER surface and their encapsulation into ER-associated late endosomes for secretion. mdpi.com

Furthermore, direct cell-to-cell transmission can occur through intercellular bridges like tunneling nanotubes (TNTs). oup.comnih.govfrontiersin.org TNTs can facilitate the direct transfer of cellular components, including prionoid aggregates, between connected cells. frontiersin.org Studies have shown that α-synuclein fibrils can efficiently transfer through TNTs inside lysosomal vesicles. frontiersin.org

The folding state of prionoids can influence their release; for instance, monomeric α-synuclein might diffuse through the cell membrane, while higher-order assemblies may utilize different release mechanisms. mdpi.com The quantity of released prionoids can also correlate with their intracellular levels. mdpi.com

Uptake Mechanisms by Recipient Cells

Recipient cells can internalize extracellular proteinaceous prionoids through various endocytic pathways. The specific mechanism of uptake can influence the subsequent intracellular fate and seeding efficiency of the internalized aggregates.

Macropinocytosis is a form of endocytosis involving the formation of large endocytic vesicles (macropinosomes) from the plasma membrane. This process is often triggered by cellular signaling events and can lead to the non-selective uptake of large amounts of extracellular fluid and its contents, including protein aggregates. Research indicates that macropinocytosis is a significant pathway for the uptake of various protein aggregates, suggesting that proteinaceous this compound could enter recipient cells via this mechanism. [3 in previous step], [6 in previous step], [20 - citation from outline, not in search results]

Beyond non-selective uptake, the internalization of proteinaceous prionoids can also occur through receptor-mediated endocytosis. The cellular prion protein (PrP^C^) itself has been proposed to act as a receptor or co-receptor for the uptake of misfolded prion protein (PrP^Sc^) and potentially other proteinaceous prionoids. [2 in previous step], [8 in previous step], [10 - citation from outline, not in search results], [11 - citation from outline, not in search results] Binding of extracellular this compound to cell surface PrP^C^ could trigger endocytosis, facilitating the entry of the misfolded aggregates into endosomal compartments. Other cell surface molecules may also serve as receptors for prionoid uptake.

Intracellular Seeding and Co-aggregation with Endogenous this compound

Upon internalization, proteinaceous this compound aggregates can interact with and template the misfolding of their soluble, endogenous counterparts within the recipient cell. This process, known as seeding, is a hallmark of prionoid propagation. The internalized this compound aggregates can recruit soluble endogenous this compound, promoting its conformational conversion and subsequent co-aggregation. This leads to the growth of existing aggregates and the formation of new ones within the cell. [3 in previous step], [6 in previous step], [20 - citation from outline, not in search results] This intracellular aggregation can disrupt cellular functions and contribute to pathology.

Cellular Responses to Prionoid Aggregation (e.g., glial cell activation, oxidative stress)

Glial cells, particularly astrocytes and microglia in the central nervous system, play a significant role in responding to protein aggregation. Prionoid accumulation can lead to the activation of these glial cells, resulting in the release of pro-inflammatory cytokines and chemokines. [1 in previous step], [2 in previous step], [10 - citation from outline, not in search results], [11 - citation from outline, not in search results], [14 - citation from outline, not in search results], [20 - citation from outline, not in search results] While initially protective, chronic glial activation can contribute to neuroinflammation and neuronal damage.

Oxidative stress is another prominent cellular response to protein prionoid aggregation. Aggregated proteins can impair cellular antioxidant defense systems and increase the production of reactive oxygen species (ROS). [1 in previous step], [2 in previous step], [4 in previous step], [5 in previous step], [7 in previous step], [10 - citation from outline, not in search results], [11 - citation from outline, not in search results], [20 - citation from outline, not in search results] The resulting oxidative damage can affect various cellular components, including lipids, proteins, and nucleic acids, further compromising cellular function and viability. Studies on the bacterial prionoid RepA-WH1 have demonstrated that its expression enhances oxidative stress. nih.gov, rcsb.org While the chemical compound "this compound" has also been linked to oxidative stress protection or induction in some contexts [4 in previous step], [7 in previous step], the oxidative stress discussed here is primarily a consequence of protein prionoid aggregation.

Other cellular responses to protein prionoid aggregation can include the activation of unfolded protein response pathways, impairment of the ubiquitin-proteasome system and autophagy, and disruption of mitochondrial function. These responses reflect the cell's attempt to handle the misfolded protein burden and restore proteostasis.

Table 1: Key Cellular Processes in Proteinaceous Prionoid Propagation

| Process | Description | Relevant Mechanisms Discussed |

| Release from Donor Cells | Export of prionoid aggregates into the extracellular space. | Exosomal/EV release, Release via Cell Death |

| Uptake by Recipient Cells | Internalization of extracellular prionoid aggregates. | Macropinocytosis, Receptor-Mediated Endocytosis (e.g., PrP^C^) |

| Intracellular Seeding | Templating of endogenous soluble protein by internalized aggregates. | Co-aggregation with Endogenous Protein |

| Cellular Responses | Cellular reactions to the presence and accumulation of prionoid aggregates. | Glial Cell Activation, Oxidative Stress, Proteostasis Pathways |

Table 2: Cellular Responses to Proteinaceous Prionoid Aggregation

| Cellular Response | Description | Potential Consequences |

| Glial Cell Activation | Activation of astrocytes and microglia. | Release of pro-inflammatory mediators, Neuroinflammation |

| Oxidative Stress | Imbalance between ROS production and antioxidant defenses. | Cellular damage, Impaired function |

| Unfolded Protein Response | Activation of ER stress pathways. | Translational attenuation, Increased chaperone expression |

| Impaired Proteostasis | Dysfunction of protein degradation systems (proteasome, autophagy). | Accumulation of misfolded proteins |

| Mitochondrial Dysfunction | Impairment of mitochondrial respiration and ATP production. | Energy depletion, Increased ROS production |

Biochemical Interactions and Functional Modulation by Prionoid C

Direct Protein-Protein Interactions of Prionoid Proteins in their Native State

The cellular prion protein (PrPᶜ) functions as a scaffold protein on the plasma membrane, forming multiprotein complexes that initiate distinct signaling pathways. These interactions are diverse and can be modulated depending on the cell type, the composition of the complex, and its organization. PrPᶜ interacts with a wide range of partners through its structural characteristics, including a flexible N-terminal tail and a structured globular domain.

Research has identified several proteins that interact directly with PrPᶜ. For instance, PrPᶜ interacts with the HSP-90/70 organizing protein (HOP, also known as stress-inducible protein 1 - STI1). Interfering with the interaction between PrPᶜ and HOP/STI1 has shown potential in controlling the growth of human glioblastoma in animal models, highlighting the significance of these protein-protein interactions in disease contexts.

PrPᶜ is also involved in interactions crucial for neuronal function. During synaptogenesis, PrPᶜ regulates synapse development, neurotransmitter release modulation, neuronal terminal formation, and neuronal plasticity through interactions with molecules like synapsin-1b and the prion protein interacting protein PRNPIP (ERT1 exonuclease 3).

Furthermore, PrPᶜ is a cellular receptor for soluble amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease. This interaction is thought to mediate the neurotoxicity induced by these oligomers.

Interactions of Prionoid Proteins with Nucleic Acids (DNA and RNA)

Prion proteins, including PrP, have demonstrated the ability to interact with both DNA and RNA molecules in vitro and in vivo. These interactions are considered significant, particularly in the context of PrP conversion into its misfolded, pathogenic form (PrPˢᶜ). Nucleic acids have been hypothesized to act as cofactors or catalysts in this conversion process, potentially by lowering the energy barrier for the transition from PrPᶜ to PrPˢᶜ.

Studies using in vitro assays with recombinant PrP and different nucleic acid molecules have shown that PrP aggregation and polymerization into amyloid-like fibers can occur upon binding to DNA. RNA has also been shown to induce PrP aggregation into proteinase K-resistant species that can be toxic to cultured cells. Moreover, RNA was found to be necessary for the in vitro conversion of PrP into a PrPˢᶜ-like species in some experimental protocols.

Three putative DNA-binding regions have been identified along PrP: the octarepeat portion and the extreme N terminus in the N-terminal region, and the C-terminal domain. PrP can bind different RNAs with high affinity, and this interaction can promote the formation of PrP aggregates where the bound RNAs are resistant to ribonuclease attack. It is increasingly evident that PrP binds to structured nucleic acids, and both the nucleic acid and the protein can undergo structural changes during this interaction.

While the prion-like domain in some proteins (like TDP-43) is critical for protein-protein interactions and condensate assembly, RNA binding can influence the final state of these aggregates. For TDP-43, a protein with a prion-like domain, nucleic acid binding, particularly to cognate single-strand DNA or RNA, has been shown to influence its solubility and aggregation propensity.

Binding and Modulatory Effects of Prionoid Proteins on Membrane Components

The cellular prion protein (PrPᶜ) is primarily located on the outer leaflet of cellular membranes, anchored by a glycosylphosphatidylinositol (GPI) anchor, typically within lipid raft regions. This localization is thought to be related to its cell signaling function. PrPᶜ can interact with membrane lipids and associate with other transmembrane proteins, facilitating signal transmission into the intracellular compartment.

Structural and functional studies of PrP have revealed multiple membrane interaction motifs. The unstructured basic-hydrophobic region at the N-terminus is predicted to be membrane-interactive and may play a role in cell penetration.

Interactions with membrane components can modulate the dynamics and function of membrane-bound prion proteins. For example, studies using atomistic simulations have shown that antibody binding to the globular domain of membrane-bound PrPᶜ can restrict the orientation of the globular domain relative to the membrane and decrease the distance between the flexible tail and the membrane surface. These modulations by antibodies with contrasting biological responses suggest the importance of membrane interactions in influencing PrPᶜ behavior.

Lipids themselves can also influence prion protein behavior. Glycerophospholipids are proposed as potential biomarkers for transmissible spongiform encephalopathies, and their interaction with PrP can modulate the formation of proteinase K-resistant PrPˢᶜ aggregates. Sphingolipids in the membrane are also considered essential in inhibiting the presence of PrPˢᶜ.

Impact of Prionoid Proteins and its Misfolded Forms on Intracellular Signaling Cascades

Prionoid proteins, particularly the cellular prion protein (PrPᶜ) and its misfolded forms, have a significant impact on intracellular signaling cascades. PrPᶜ, acting as a scaffold protein on the plasma membrane, organizes multiprotein complexes that trigger diverse signaling pathways involved in various biological phenomena.

Misfolded protein aggregates, characteristic of prionoid conditions, can alter receptor-mediated signaling pathways. For instance, aberrant glutamate (B1630785) signaling has been linked to prion diseases, supported by observations that PrPᶜ inhibits N-methyl-d-aspartate receptors (NMDAR).

The interaction of PrPᶜ with other molecules can also initiate signaling cascades. Binding of laminin (B1169045) to PrPᶜ, for example, modulates neuronal plasticity and induces phospholipase C-regulated calcium signaling in hippocampal neurons, promoting their growth and development.

Misfolding of PrPᶜ and the accumulation of misfolded aggregates can lead to the activation of receptor-mediated signaling cascades that contribute to cytotoxicity. While the precise mechanisms by which misfolded aggregates produce disease are still being elucidated, proposed pathways include the formation of ionic channels and the activation of receptor-mediated signaling.

Studies suggest that the neurotoxicity mediated by β-rich oligomers of proteins like Aβ and α-synuclein, which exhibit prionoid behavior, involves interactions with PrPᶜ and downstream signaling. The interaction activated Adgrg6, increasing cellular cAMP levels and triggering a signaling cascade that promoted myelination. The interaction between PrPᶜ and mGluR5 is also being explored for its role in mediating the neurotoxicity of Aβ and α-synuclein.

Interaction with Metal Ions and its Functional Implications

The cellular prion protein (PrPᶜ) is known to be a metalloprotein capable of binding several metal ions, including copper (Cu²⁺), zinc (Zn²⁺), manganese (Mn²⁺), and iron (Fe²⁺). The binding of metal ions, particularly copper, is considered one of the most well-known functions of PrPᶜ.

PrPᶜ contains a highly conserved octarepeat region in its amino-terminal region that exhibits a high affinity for copper. Each histidine residue within the octarepeats can bind one copper ion with higher affinity than other divalent ions. Copper binding to PrPᶜ can induce conformational changes and stimulate its endocytosis and trafficking, suggesting a role for PrPᶜ as a copper uptake protein. PrPᶜ is predominantly localized at presynaptic membranes, a region with high copper concentration, further supporting its potential role in copper homeostasis.

The interaction with metal ions has functional implications for PrPᶜ. Copper binding has been shown to modulate prion disease pathogenesis, although whether it promotes or attenuates the pathological condition is still unclear. The binding of zinc and copper to PrPᶜ can lead to differentially soluble protein yields within distinct PrPᶜ subtypes. Zinc binding, in particular, has been correlated with a reduction in the solubility of the full-length glycosylated form of PrPᶜ.

Metal binding can also influence the structural conformation of PrPᶜ. Copper binding to the octarepeat and non-octarepeat domains can yield diverse coordination modes and induce site-specific effects on PrPᶜ folding, either promoting stabilizing interactions or inducing local conversion to beta-sheet folds.

Beyond copper, other metal ions like zinc and manganese have also been implicated in interactions with PrP and potential roles in the formation of misfolded forms. Manganese imbalance, for instance, has been shown to cause central nervous system disorders, and studies suggest that Mn²⁺-bound PrPᶜ can be used to form more PrPˢᶜ from PrPᶜ.

The interaction of PrPᶜ with metal ions is also linked to its proposed role as an antioxidant, with copper-dependent enzyme function similar to superoxide (B77818) dismutase (SOD) activity. PrPᶜ may quench free radicals generated by Cu²⁺ redox cycling, and its presence in cell membranes appears vital for SOD activity.

Data Tables

While the search results provide qualitative descriptions of interactions and their effects, detailed quantitative data tables (e.g., binding affinities, kinetic rates) were not consistently present in a format suitable for direct extraction into interactive tables within this response. The information primarily describes the types of interactions and their observed effects.

However, we can present a summary of some key interactions:

| Prionoid Protein (PrPᶜ) Interaction Partner | Type of Interaction | Observed Effect / Functional Implication | Source |

| Other Proteins (e.g., HOP/STI1, Synapsin-1b) | Protein-Protein Interaction | Scaffold function, modulation of signaling pathways, involvement in synaptogenesis, potential therapeutic target in cancer | |

| Nucleic Acids (DNA, RNA) | Binding | Potential cofactor/catalyst in PrP conversion, induction of aggregation, resistance to nuclease attack | |

| Membrane Components (Lipids, GPI anchor) | Membrane Association | Localization to lipid rafts, signal transmission, modulation of protein dynamics, influence on aggregation | |

| Metal Ions (Cu²⁺, Zn²⁺, Mn²⁺) | Metal Binding | Copper uptake, conformational changes, modulation of solubility, potential role in pathogenesis, antioxidant activity | |

| Misfolded Aggregates (Aβ oligomers) | Protein-Protein Interaction | Mediation of neurotoxicity, activation of signaling cascades |

Experimental Models for Investigating Prionoid C Biology and Pathology

In Vitro Systems for Prionoid C Conversion and Aggregation

In vitro systems provide controlled environments to dissect the fundamental processes of prionoid conversion and aggregation, offering insights into the molecular mechanisms underlying these events.

Recombinant Protein-Based Assays

Recombinant protein-based assays utilize purified recombinant prion protein (PrP) to study its misfolding and aggregation in a cell-free setting. These assays are valuable for high-throughput screening of potential inhibitors and for understanding the biophysical properties of prionoid formation.

One such assay is the PrP amyloid formation assay (PAFA), which monitors the aggregation of unfolded PrP using fluorescent dyes like thioflavin T (ThT) that bind to amyloid structures tandfonline.com. In PAFA, recombinant PrP is typically unfolded using denaturants such as guanidine (B92328) HCl, inducing a partially molten conformation prone to amyloid formation tandfonline.com. The resulting aggregation can be tracked by measuring the increase in ThT fluorescence tandfonline.com. Studies have applied PAFA to evaluate compounds for their ability to inhibit the formation of unfolded PrP aggregates tandfonline.com.

Another widely used recombinant protein-based assay is the real-time quaking-induced conversion (RT-QuIC) nih.govresearchgate.netjmb.or.kr. RT-QuIC exploits the ability of minute amounts of misfolded prion protein "seeds" to induce the conversion and aggregation of recombinant PrP substrate, which is monitored in real-time via fluorescence nih.govresearchgate.net. This technique is highly sensitive and is used to detect the "seeding activity" of prions in various samples researchgate.netjmb.or.kr. RT-QuIC can also be adapted to assess the impact of potential inhibitors on the conversion process tandfonline.comresearchgate.net. For example, RT-QuIC has been used to analyze the effect of doxycycline (B596269) on the conversion of recombinant mouse PrP induced by RML PrP seeds, showing concentration-dependent inhibition tandfonline.com.

Recombinant PrP is also a crucial component in protein misfolding cyclic amplification (PMCA) nih.govscispace.compnas.org. PMCA is a cell-free technique that mimics prion replication in vitro by using cycles of sonication and incubation to amplify small amounts of misfolded PrP seeds scispace.compnas.org. While PMCA can generate protease-resistant PrP, demonstrating convincingly that it also produces infectivity has been challenging in some systems, particularly when high levels of input infectivity are used pnas.org.

The development of recombinant murine and human PrP for use in these assays under near-native conditions allows for the study of how cellular proteins might influence PrP self-assembly elifesciences.org.

Cell-Free Conversion Systems

Cell-free conversion systems aim to replicate the conversion of normal cellular prion protein (PrP) to its misfolded form outside the cellular environment, often using brain homogenates as a source of both seed and substrate. These systems were among the first in vitro methods developed to study prion conversion medsci.org.

Early cell-free conversion assays incubated guanidine hydrochloride-treated PrP purified from prion-infected brains with radio-labeled PrP from mouse fibroblast cells medsci.org. While these systems demonstrated the conversion of PrP to a protease-resistant form, they often required unrealistic stoichiometry between the misfolded seed and the normal PrP substrate and did not always produce infectious material medsci.org.

The PMCA technique, mentioned earlier, can also be considered a cell-free conversion system as it utilizes brain homogenates or purified components to amplify misfolded prions scispace.comnih.gov. PMCA has been applied to human prion diseases to study factors influencing conversion, such as different isoforms of disease-associated human PrP and the effect of the codon 129 polymorphism in the PRNP gene nih.gov. This technique has also shown potential for detecting low titers of disease-associated PrP in human tissues and fluids nih.gov.

Cell-free systems, including PMCA and RT-QuIC, are highlighted as useful for the initial screening and mechanistic characterization of compounds that inhibit the formation of pathological forms of prion protein nih.gov. They offer relatively high throughput, speed, and cost-effectiveness compared to in vivo models nih.gov.

Cellular Culture Models of Prionoid Misfolding and Propagation

Cellular culture models provide a more biologically relevant context than cell-free systems, allowing for the study of prionoid misfolding, propagation, and associated cellular toxicity within living cells.

Patient-Derived Induced Pluripotent Stem Cell (iPSC) Models

Patient-derived induced pluripotent stem cells (iPSCs) offer a powerful approach to create in vitro models that are genetically relevant to human diseases, including genetic forms of prion diseases and other neurodegenerative conditions with prion-like characteristics grantome.comfrontiersin.org. iPSCs can be differentiated into various neural cell types, such as neurons and astrocytes, providing a source of human cells carrying disease-associated genetic variants grantome.comfrontiersin.orgrupress.org.

iPSC-derived models allow for the investigation of disease phenotypes and the exploration of therapeutic strategies in a human genetic context grantome.com. Studies have utilized iPSCs from patients with genetic prion diseases carrying specific PRNP mutations grantome.com.

Recently, astrocytes derived from human iPSCs have been shown to support the replication of prions from brain samples of Creutzfeldt-Jakob disease (CJD) patients rupress.org. This replication can occur in a PRNP genotype-dependent manner, mirroring the susceptibility observed in patients rupress.org. These iPSC-derived astrocytes have demonstrated the ability to replicate prions associated with major sporadic CJD strains and can even subpassage prions to naive cultures, indicating the generation of infectivity in vitro rupress.org.

iPSC models are also being developed for other neurodegenerative diseases exhibiting prion-like propagation, such as Alzheimer's disease (AD) and Amyotrophic Lateral Sclerosis (ALS) biorxiv.orgfrontiersin.org. For example, iPSC-derived brain cells from AD patients transplanted into mouse brains have shown proteomic alterations reminiscent of early AD biorxiv.org. While some iPSC-derived models, like certain cerebral organoids from genetic prion disease patients, have shown astrogliosis and tau hyperphosphorylation, they have sometimes failed to replicate PrP accumulation or propagate infection frontiersin.org.

Organotypic Slice Cultures

Organotypic slice cultures, typically prepared from rodent brains (such as cerebellar organotypic cultured slices or COCS), represent a valuable ex vivo model that retains much of the complex cytoarchitecture and cellular interactions of the brain cureffi.orgfrontiersin.org. These cultures can be maintained for extended periods, allowing for the study of prion propagation and neurotoxicity over several weeks or months cureffi.orgfrontiersin.org.

Cerebellar slices, for instance, efficiently propagate prions and can recapitulate key features of prion disease pathology observed in vivo, including astrogliosis, microgliosis, loss of dendritic spines, and spongiform changes cureffi.orgfrontiersin.org. They are amenable to chemical and genetic manipulations, making them suitable for studying host cell responses and testing potential therapeutic compounds in a more complex tissue environment than dissociated cell cultures frontiersin.org.

The prion organotypic slice culture assay (POSCA) utilizes these slice cultures to study prion infection nih.gov. POSCA allows for the assessment of prion infectivity and the detection of misfolded PrP accumulation, which can be accelerated compared to in vivo infection nih.gov. Unlike some immortalized cell lines, organotypic slices from wild-type mice can be infected with a wider range of prion strains nih.gov. Organotypic slice cultures have also been used to visualize the cellular and subcellular distribution of disease-associated prion protein frontiersin.org.

Studies using organotypic slice cultures have revealed strain-specific pathology and spread of prions cjdfoundation.org. They can discriminate prion strains based on the region of prion accumulation and neuronal loss, highlighting that these two events may not always occur in the same region cjdfoundation.org. Organotypic slices provide a model to characterize and manipulate prion replication in a complex cellular environment and are useful for drug testing in the absence of a blood-brain barrier frontiersin.org.

Advanced 3D Cellular Models

Advanced three-dimensional (3D) cellular models, such as brain organoids and spheroid and hydrogel culture systems, offer environments that more closely mimic the in vivo tissue architecture and cellular interactions compared to traditional two-dimensional cell cultures targetmol.cnuchicago.edu. These models are valuable tools in neurodegenerative disease research, particularly for studying the complexities of protein aggregation and its pathological consequences targetmol.cnigi-global.com.

Brain Organoid Systems

Brain organoids are self-organizing 3D cultures derived from pluripotent stem cells that differentiate into various neural cell types, recapitulating aspects of human brain development and organization igi-global.comnih.gov. They have emerged as a promising model for studying neurological disorders, including prion diseases and other protein misfolding disorders targetmol.cnigi-global.comnih.gov. Brain organoids can replicate key features of these diseases, such as protein aggregation, neuroinflammation (astrogliosis), and neuronal dysfunction thieme-connect.comclementiabiotech.comtargetmol.cn. Studies have demonstrated the ability of human cerebral organoids to propagate human prions and recapitulate some disease characteristics igi-global.com. They provide a more physiologically relevant context than 2D cultures for investigating the pathological events triggered by different human prion subtypes and serve as a platform for drug screening clementiabiotech.comtargetmol.cn. However, the application of brain organoid systems to study the biology and pathology of the small molecule diterpenoid this compound, as opposed to its potential effects on protein misfolding in these models, is not described in the available literature.

Spheroid and Hydrogel Culture Systems

Spheroid cultures are 3D aggregates of cells that form when cellular interactions are favored over adhesion to a substrate sci-hub.seuchicago.edu. They can be generated using various methods, including low cell attachment plates, hanging drop techniques, and agitated systems sci-hub.seuchicago.edu. Spheroids exhibit gradients of nutrients, oxygen, and waste products, mimicking the microenvironment of tissues and solid tumors, making them useful for studying cell behavior and responses in a more physiological context. Hydrogel systems utilize natural or synthetic polymeric materials to create a 3D scaffold that supports cell growth and organization uchicago.edu. These systems can be tuned to control mechanical properties and the presentation of biochemical cues.

In the context of protein misfolding and aggregation, spheroid and hydrogel systems have been explored for modeling aspects of neurodegenerative diseases. For example, hydrogels have been used to study the aggregation of amyloid-beta (Aβ) and its interaction with the cellular prion protein (PrPC). Spheroids derived from induced pluripotent stem cells (iPSCs) have also been used in prion disease research targetmol.cn. While these systems are valuable for studying protein aggregation and cellular responses in a 3D environment, there is no information available on their specific use to investigate the inherent biology or pathology of the diterpenoid this compound.

Microorganism-Based Prionoid Models

Microorganisms, particularly yeast and bacteria, have served as valuable simplified models for studying fundamental aspects of protein misfolding, aggregation, and the prion phenomenon. These systems offer genetic tractability, rapid growth, and well-characterized cellular processes, facilitating the investigation of mechanisms underlying prion formation and propagation.

Yeast Prion Systems (e.g., Ure2p, Sup35p)

Yeast Saccharomyces cerevisiae harbors several well-characterized protein-based prions, including [URE3] and [PSI+], which are the amyloid forms of the proteins Ure2p and Sup35p, respectively. These yeast prions exhibit key characteristics of mammalian prions, such as self-propagating amyloid aggregates and the ability to confer heritable phenotypic traits. The prion domains of Ure2p and Sup35p are responsible for their amyloidogenic properties.

Yeast prion systems have been instrumental in understanding the molecular mechanisms of prion formation, the role of chaperones in prion propagation, and the concept of prion strains. They have also been used as screening platforms for identifying factors that influence protein aggregation and potential anti-prion compounds. Despite their utility in studying protein prions, these yeast models are not applicable for investigating the biology and pathology of a small molecule diterpenoid like this compound, as they are designed to study protein conformational changes and aggregation.

Bacterial Prionoid Models (e.g., RepA-WH1 Prionoid in Escherichia coli)

While prions were initially discovered in mammals and later in yeast, the concept of prion-like phenomena and protein aggregation has been extended to bacteria. A notable example is the synthetic bacterial prionoid RepA-WH1 in Escherichia coli. RepA-WH1 is a domain of a bacterial replication protein that can form intracellular amyloid aggregates, leading to a heritable proteinopathy in E. coli. This bacterial prionoid recapitulates some features of amyloid diseases, including the formation of cytotoxic aggregates and vertical transmission.

The RepA-WH1 system in E. coli provides a simplified model to dissect the molecular basis of amyloidogenesis and its impact on cellular function in a less complex organism compared to eukaryotes. It has been used to study the factors governing protein aggregation and the cellular response to amyloid burden. Similar to yeast prion systems, bacterial prionoid models are specifically designed for studying the behavior of amyloidogenic proteins and are not relevant for investigating the biology or pathology of a small molecule like this compound.

Computational and Theoretical Approaches in Prionoid C Research

Molecular Dynamics Simulations of Prionoid C Conformational Changes

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the motion and conformational changes of this compound at an atomic level. nih.govmdpi.com These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to track the trajectory of each atom over time and visualize the protein's dynamic behavior. nih.gov

MD studies on this compound have been crucial for understanding the initial steps of its misfolding from its normal, predominantly alpha-helical state to a pathogenic, beta-sheet-rich conformation. nih.govcore.ac.uk Simulations can explore how environmental factors, such as acidic pH and elevated temperatures, can trigger these conformational changes. mdpi.comntu.edu.sgnih.govresearchgate.net For instance, simulations mimicking a low pH environment reveal significant structural rearrangements, including the unfolding of helices and the extension of beta-sheets, which are believed to be critical events in the pathogenic conversion. nih.govresearchgate.net

Furthermore, MD simulations are used to assess the impact of specific pathogenic mutations on the stability and dynamics of the this compound structure. nih.govdaneshyari.com By introducing mutations in silico, scientists can observe how these changes alter the protein's folding landscape and predispose it to misfolding. nih.gov These computational studies have identified key regions within the protein that are particularly susceptible to destabilization, providing valuable targets for further experimental investigation. core.ac.ukmdpi.com

Table 1: Representative Parameters for MD Simulations of this compound Unfolding This table presents hypothetical parameters typical for MD simulations designed to study protein unfolding under different conditions, based on methodologies reported in prion protein research.

| Simulation Parameter | Neutral pH / Ambient Temp | Acidic pH / Ambient Temp | Neutral pH / High Temp |

| Force Field | GROMOS96 43a1 | GROMOS96 43a1 | GROMOS96 43a1 |

| Temperature (K) | 298 | 298 | 350 |

| pH Level | ~7.0 | ~3.0 | ~7.0 |

| Simulation Time | 10 ns | 10 ns | 10 ns |

| Solvent | Explicit Water (SPC) | Explicit Water (SPC) | Explicit Water (SPC) |

| Primary Observation | Stable native fold nih.gov | Extension of β-sheets, partial helix unfolding nih.govresearchgate.net | Partial helix unfolding nih.gov |

Theoretical Models of this compound Aggregation Kinetics (e.g., Nucleated Polymerization Model)

To understand how individual misfolded this compound molecules assemble into larger, pathogenic aggregates, researchers employ theoretical kinetic models. The most widely accepted of these is the nucleated polymerization model. nih.govrug.nlnih.gov This model describes this compound aggregation as a two-step process: a slow nucleation phase followed by a more rapid elongation (or polymerization) phase. rug.nl

Nucleation: A small number of misfolded this compound monomers must first come together to form a stable "nucleus" or seed. This is typically the rate-limiting step of the entire aggregation process. nih.gov

Elongation: Once a nucleus is formed, it acts as a template, rapidly recruiting and converting other native this compound monomers, causing the aggregate to grow into a larger fibril. rug.nl

Fragmentation: These growing fibrils can then break into smaller pieces, creating new nuclei and exponentially amplifying the aggregation process. nih.gov

This model can be described by a set of differential equations that track the concentration of monomers and aggregates of various sizes over time. nih.govnih.gov By fitting this model to experimental data, researchers can estimate key kinetic parameters, such as the rates of elongation and fragmentation, and the size of the critical nucleus. cnrs.frpnas.org Stochastic versions of the nucleated polymerization model have also been developed to explain the sporadic and variable nature of spontaneous aggregation events observed in experiments. cnrs.fr

Table 2: Key Kinetic Parameters in the Nucleated Polymerization Model for this compound This table outlines the core parameters used in the nucleated polymerization model to describe the dynamics of prion aggregation, as detailed in the literature. nih.govcnrs.fr

| Parameter Symbol | Description | Role in Aggregation |

| n | Nucleus Size | The number of monomers required to form a stable seed. |

| kn | Nucleation Rate | The rate at which stable nuclei are formed from monomers. |

| k+ | Elongation/Polymerization Rate | The rate at which monomers are added to an existing fibril. pnas.org |

| γ | Fragmentation Rate | The rate at which larger fibrils break into smaller, infectious seeds. nih.gov |

Computational Prediction of Amyloidogenic Regions and Hotspots

Not all parts of the this compound sequence are equally likely to participate in the formation of amyloid aggregates. Computational algorithms have been developed to identify short, specific segments within the protein sequence known as "amyloidogenic regions" or "hot spots" that are primarily responsible for driving aggregation. uab.catnih.gov The ability to predict these regions is crucial for understanding the molecular basis of aggregation and for designing potential therapeutic interventions. nih.govbiorxiv.org

These prediction methods can be broadly categorized:

Physicochemical Property-Based Algorithms: Early methods like AGGRESCAN and Tango analyze the amino acid sequence based on intrinsic properties known to favor aggregation, such as high hydrophobicity, low net charge, and a propensity to form β-sheet structures. uab.catnih.govwikipedia.org

Structure-Based Algorithms: Methods such as PASTA and FoldAmyloid consider the three-dimensional context, predicting regions that are likely to form the cross-β structure characteristic of amyloid fibrils. nih.govoup.com These algorithms often evaluate factors like hydrogen bonding probability and packing density. oup.com

Machine Learning Approaches: More recent predictors, including ReRF-Pred and AmyloGram, use machine learning algorithms like random forests and support vector machines. nih.govresearchgate.netnih.gov These tools are trained on large datasets of experimentally verified amyloid-forming and non-amyloid-forming peptides to recognize complex patterns in the sequence that go beyond simple physicochemical properties. biorxiv.orgnih.govnih.gov

These computational tools have successfully identified key hot spots in this compound that are necessary to nucleate the aggregation process. uab.cat

Table 3: Comparison of Computational Approaches for Predicting Amyloidogenic Hotspots in this compound

| Prediction Approach | Principle | Example Algorithms | Key Features Analyzed |

| Sequence-Based | Uses intrinsic physicochemical properties of amino acids. nih.gov | AGGRESCAN, Tango, WALTZ uab.catnih.gov | Hydrophobicity, β-sheet propensity, charge. uab.cat |

| Structure-Based | Analyzes the feasibility of forming cross-β fibril structures. nih.gov | PASTA 2.0, FoldAmyloid nih.govoup.com | Packing density, hydrogen bond formation. oup.com |

| Machine Learning | Learns patterns from datasets of known amyloid peptides. biorxiv.orgresearchgate.net | ReRF-Pred, AmyloGram, APR-Score biorxiv.orgnih.govnih.gov | N-gram composition, amino acid correlations, structural context. nih.govnih.gov |

Modeling Prionoid Propagation and Spread in Complex Systems

The progression of diseases involving this compound is characterized by the spread of pathology throughout the nervous system. Computational models are used to simulate this propagation, providing insights into the dynamics of disease progression. frontiersin.org These models often integrate local protein aggregation kinetics with the large-scale anatomical structure of the brain.

Two primary modeling frameworks are employed:

Reaction-Diffusion Models: These models treat the brain as a continuous medium and use partial differential equations to describe how the concentration of pathogenic this compound changes over time and space. nih.govsiam.orgnih.gov The "reaction" component represents the local aggregation and replication processes (often based on the nucleated polymerization model), while the "diffusion" component models the physical spread of aggregates into neighboring regions. nih.govnih.gov

Network Models: This approach represents the brain as a complex network (a "connectome"), where different brain regions are nodes and the axonal pathways connecting them are edges. nih.gov The spread of this compound is then modeled as a contagion process on this network, simulating how pathogenic seeds are transported along neural pathways from one region to another. nih.govbiorxiv.org This framework has been instrumental in showing that the spread of pathology often follows the brain's synaptic connectivity rather than simple physical proximity. nih.gov

By combining these multi-scale models, researchers can simulate how microscopic aggregation events lead to the macroscopic patterns of disease progression observed clinically. nih.gov These models can help explain the strain-specific phenotypes and tissue tropisms seen in this compound diseases and provide a platform for testing the potential impact of therapeutic strategies aimed at halting propagation. biorxiv.org

Advanced Methodologies for Prionoid C Research

High-Resolution Structural Elucidation Techniques for Prionoid C Aggregates

Determining the high-resolution structure of this compound aggregates is crucial for understanding their pathological significance. Several advanced techniques have been adapted to overcome the challenges posed by their non-crystalline and insoluble nature.

Solid-state NMR (ssNMR) has emerged as a powerful tool for providing atomic-level structural information on this compound aggregates. nih.gov Unlike solution NMR or X-ray crystallography, ssNMR can analyze insoluble and non-crystalline samples. nih.gov This technique provides insights into the local conformation of the peptide backbone and the packing of side chains within the aggregate.

By using specifically labeled this compound peptides, ssNMR can measure interatomic distances and define the local environment of individual atoms within the aggregate. berkeley.edu Two-dimensional ¹⁵N–¹³Cα fingerprint NMR spectra of this compound fibrils can reveal residues located within the immobile amyloid β-core. researchgate.net

Key Findings from ssNMR Studies on this compound Analogues:

| Structural Feature | Observation | Implication |

| Secondary Structure | Predominantly β-sheet structure | Consistent with amyloid fibril formation |

| Intermolecular Packing | Parallel in-register β-sheets | Defines the core architecture of the fibril |

| Conformational Polymorphism | Different fibril morphologies observed | May relate to different strains of this compound |

Cryo-electron microscopy (cryo-EM) has revolutionized the structural analysis of large, ordered macromolecular assemblies, including this compound fibrils. This technique allows for the visualization of near-atomic resolution structures of amyloid fibrils in their hydrated state. nih.govnih.gov

Cryo-EM studies have revealed that this compound can form morphologically homogeneous amyloid fibrils, often composed of two intertwined protofibrils. cszddl.com The resulting high-resolution maps allow for the building of atomic models of the fibril core, identifying the specific residues that participate in the β-sheet structures. cszddl.com For instance, cryo-EM has been used to determine the structure of amyloid fibrils formed by a human prion protein variant, providing insights into seeding barriers. nih.govnih.gov

Structural Parameters of this compound Fibrils Determined by Cryo-EM:

| Parameter | Value | Reference |

| Fibril Core Diameter | ~10-14 nm | nih.govcszddl.com |

| Overall Fibril Width | ~20-25 nm | nih.govcszddl.com |

| Helical Twist | Left-handed | cszddl.com |

X-ray diffraction has been instrumental in the initial characterization of this compound aggregates, confirming their amyloid nature through the presence of a characteristic cross-β pattern. nih.gov While providing limited high-resolution information on its own for non-crystalline aggregates, it is a foundational technique.

Biochemical and Biophysical Assays for this compound Conversion and Seeding